molecular formula C7H5F3N2OS B13676836 3-((Trifluoromethyl)thio)picolinamide

3-((Trifluoromethyl)thio)picolinamide

Cat. No.: B13676836
M. Wt: 222.19 g/mol
InChI Key: BKCYLXZHVJOPID-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)picolinamide is a chemical compound with the molecular formula C7H5F3N2OSThe compound features a trifluoromethylthio group attached to a picolinamide structure, which contributes to its distinct reactivity and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)thio)picolinamide typically involves the introduction of a trifluoromethylthio group to a picolinamide precursor. One common method includes the reaction of picolinamide with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Trifluoromethyl)thio)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)picolinamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the picolinamide moiety can form hydrogen bonds with target proteins, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-((Trifluoromethyl)thio)benzoic acid
  • 3-((Trifluoromethyl)thio)aniline
  • 3-((Trifluoromethyl)thio)pyridine

Uniqueness

3-((Trifluoromethyl)thio)picolinamide stands out due to its combination of the trifluoromethylthio group and the picolinamide structure. This unique combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5F3N2OS

Molecular Weight

222.19 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H5F3N2OS/c8-7(9,10)14-4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13)

InChI Key

BKCYLXZHVJOPID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)SC(F)(F)F

Origin of Product

United States

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